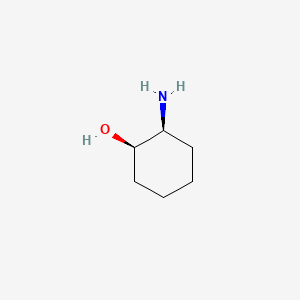

cis-2-Aminocyclohexanol

Übersicht

Beschreibung

cis-2-Aminocyclohexanol is a compound of interest in various fields of chemistry due to its potential applications in pharmaceuticals and as a building block for complex molecules. It is a chiral molecule that can exist in enantiomerically pure forms, which are important for its applications in asymmetric catalysis and synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanol and its derivatives has been explored through several methods. A practical approach for the formation of cis-1,4-aminocyclohexanol involves a one-pot imine formation and Lewis acid-directed imine reduction, which allows for a highly selective synthesis that is amenable to large-scale production . Additionally, the resolution of racemic 2-aminocyclohexanol derivatives has been achieved with high enantiomeric excess using (R)- and (S)-mandelic acid, providing a preparatively easy and efficient protocol for obtaining both enantiomers . Furthermore, the synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols have been described, with the cis-aminoalcohols obtained by condensation of 2-aminocyclohexanone hydrobromide with organometallic reagents .

Molecular Structure Analysis

cis-2-Aminocyclohexanol and its derivatives exhibit conformational preferences that are crucial for their biological activity and chemical reactivity. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid that adopts helical conformations in solution and in the crystal state, similar to cis-2-aminocyclohexanecarboxylic acid . The conformational assignments of cis- and trans-2-amino-1-arylcyclohexanols have been carried out based on NMR data, with the major chair conformation having an equatorial aryl group .

Chemical Reactions Analysis

cis-2-Aminocyclohexanol derivatives participate in various chemical reactions that lead to the formation of complex molecules. The reaction between amino diols and phenyl isothiocyanate results in regioselective ring closure, producing spiro derivatives of 2-phenyliminooxazolidines . Additionally, the reaction of cis-1-aminomethylcyclohexane-1,2-diol with aromatic aldehydes in ethanol at room temperature results in a complex multicomponent equilibrium mixture, involving Schiff bases, spirooxazolidines, condensed 1,3-oxazines, and tricyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Aminocyclohexanol derivatives are influenced by their stereochemistry and functional groups. The resolution of these derivatives has led to the isolation of amino alcohols in analytically pure form, which are then used as ligands in asymmetric catalysis, demonstrating their utility in producing products with high enantiomeric excess . The enzymatic transesterification of cis- and trans-2-aminocyclohexanol has been carried out with high enantioselectivity, showcasing the potential of these compounds as precursors for ligands and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Protective Effectiveness

- Antidotes for Anticholinesterase Poisoning : Research by Bannard and Parkkari (1970) explored the synthesis of cis- and trans-2-aminocyclohexanols for creating antidotes against anticholinesterase poisoning. This study emphasizes the potential of these compounds in medical applications, particularly in treating poisoning cases.

Chemical Synthesis

Selective Formation of cis-1,4-Aminocyclohexanol : Gallou et al. (2010) developed a selective and practical approach for forming cis-1,4-aminocyclohexanol, highlighting its ease of synthesis for large-scale production (Gallou et al., 2010). This indicates its utility in industrial chemical synthesis.

Resolution of Racemic Derivatives : Schiffers et al. (2006) described an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, providing access to a variety of diversely substituted derivatives (Schiffers et al., 2006). This study is significant for its implications in asymmetric catalysis and the production of optically active compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclohexanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)